2-(2-Chlorophenoxy)-5-methylaniline
CAS No.: 946773-62-2
Cat. No.: VC8158977
Molecular Formula: C13H12ClNO
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946773-62-2 |
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Molecular Formula | C13H12ClNO |
Molecular Weight | 233.69 g/mol |
IUPAC Name | 2-(2-chlorophenoxy)-5-methylaniline |
Standard InChI | InChI=1S/C13H12ClNO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |
Standard InChI Key | PYVDQRNGHKDDPJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)N |
Canonical SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)N |
Introduction
Chemical Structure and Properties
2-(2-Chlorophenoxy)-5-methylaniline (CAS 946773-62-2) has the molecular formula C₁₃H₁₂ClNO, with a molecular weight of 233.69 g/mol . Its structure consists of:
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Aniline core: A benzene ring with an NH₂ group at position 2.
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Chlorophenoxy group: A 2-chlorophenoxy moiety attached to the aniline ring at position 2.
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Methyl substituent: A methyl group at position 5 of the aniline ring.
Key Physical and Chemical Properties
The compound’s structure facilitates hydrogen bonding and π-π interactions, contributing to its reactivity in organic synthesis .
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-5-methylaniline typically involves nucleophilic aromatic substitution or coupling reactions. Below are key methods:
Method 1: Nucleophilic Substitution
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Reactants: 2-Chlorophenol and 5-methylaniline derivatives.
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Conditions: Base (e.g., K₂CO₃) and a solvent (e.g., DMF or toluene).
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Mechanism: The hydroxyl group of 2-chlorophenol is deprotonated, forming a phenoxide ion that attacks the electrophilic 2-position of the 5-methylaniline ring .
Method 2: Reduced Diazotization
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Reactants: 3-Chloro-5-methyl-4-nitroaniline.
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Steps:
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Diazotization: Treat with NaNO₂ and H₂SO₄ at 0–5°C.
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Reduction: Use hypophosphorous acid (H₃PO₂) followed by iron powder.
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Method 3: Catalytic Coupling
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Reagents: Pd catalysts and ligands (e.g., Suzuki coupling).
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Scope: Limited data; inferred from analogous chlorophenoxy-aniline syntheses .
Table 1: Comparison of Synthesis Methods
Method | Reagents/Conditions | Yield | Advantages | Limitations |
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Nucleophilic Substitution | K₂CO₃, DMF, 80–100°C | Moderate | High purity, scalable | Requires anhydrous conditions |
Diazotization-Reduction | NaNO₂, H₃PO₂, Fe powder | 82.5% | High yield, one-pot process | Toxic byproducts (NOx gases) |
Catalytic Coupling | Pd catalyst, ligands | N/A | Versatile for complex structures | High cost of catalysts |
Applications
Pharmaceutical Chemistry
2-(2-Chlorophenoxy)-5-methylaniline serves as a building block for bioactive molecules:
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Antimicrobial Agents: Chlorophenoxy groups enhance binding to microbial targets, as seen in analogous compounds .
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Antifungal Derivatives: Modifications (e.g., alkylation or acylation) improve potency .
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Receptor Modulators: The aniline core interacts with protein kinases or GPCRs .
Materials Science
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Polymer Synthesis: Used in aromatic polyamides or polyesters for high-temperature applications .
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Dye Intermediates: The chlorophenoxy group acts as a chromophore in azo dyes .
Environmental Concerns
Research Findings
Biological Activity
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Antimicrobial Studies: Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .
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Structure-Activity Relationship (SAR):
Spectroscopic Characterization
Technique | Key Peaks/Shifts | Source |
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¹H NMR | δ 7.1–7.3 (aromatic H), δ 2.3 (CH₃) | |
IR Spectroscopy | 3300 cm⁻¹ (NH₂), 1250 cm⁻¹ (C–O) |
Hazard | Description | Source |
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Irritation | Causes skin/eye irritation | |
Toxicity | May be toxic if inhaled or ingested | |
Environmental Impact | Chlorine release contaminates water |
Precautions
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Personal Protective Equipment (PPE): Gloves, goggles, and a lab coat.
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Storage: Cool, dry place away from bases and oxidizers.
Future Directions
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